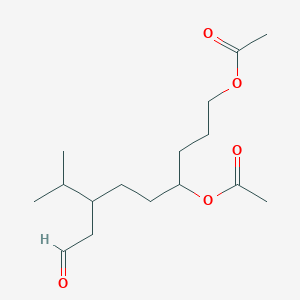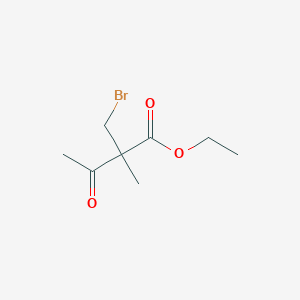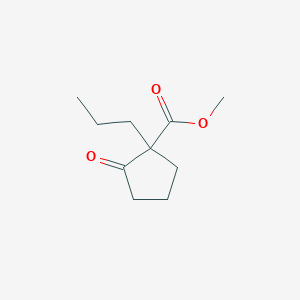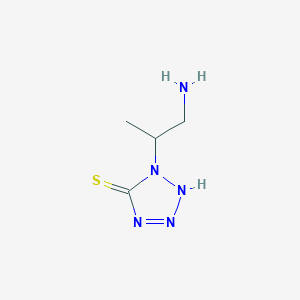![molecular formula C9H12O B14329242 1-Methyl-4-methylidenebicyclo[3.2.0]heptan-6-one CAS No. 104923-42-4](/img/structure/B14329242.png)
1-Methyl-4-methylidenebicyclo[3.2.0]heptan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-methylidenebicyclo[320]heptan-6-one is an organic compound with a unique bicyclic structure
Preparation Methods
The synthesis of 1-Methyl-4-methylidenebicyclo[3.2.0]heptan-6-one involves several steps. One common method starts with the reaction of 5-methyl-5-hexen-2-one with trimethyl borate and tetrahydrofuran in the presence of zinc granules. This reaction produces methyl 3,6-dimethyl-3-hydroxy-6-heptenoate, which is then converted to 3,6-dimethyl-3-hydroxy-6-heptenoic acid. The final step involves cyclization to form this compound .
Chemical Reactions Analysis
1-Methyl-4-methylidenebicyclo[3.2.0]heptan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different isomers.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions .
Scientific Research Applications
1-Methyl-4-methylidenebicyclo[3.2.0]heptan-6-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products.
Mechanism of Action
The mechanism by which 1-Methyl-4-methylidenebicyclo[3.2.0]heptan-6-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1-Methyl-4-methylidenebicyclo[3.2.0]heptan-6-one can be compared with other similar compounds, such as:
- 1,4-Dimethylbicyclo[3.2.0]hept-3-en-6-one
- 1-Methyl-6-methylenebicyclo[3.2.0]heptane
These compounds share similar bicyclic structures but differ in their chemical properties and reactivity. The unique structure of this compound makes it distinct and valuable for specific applications .
Properties
CAS No. |
104923-42-4 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
1-methyl-4-methylidenebicyclo[3.2.0]heptan-6-one |
InChI |
InChI=1S/C9H12O/c1-6-3-4-9(2)5-7(10)8(6)9/h8H,1,3-5H2,2H3 |
InChI Key |
IWNMISNEDIZKDG-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(=C)C1C(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


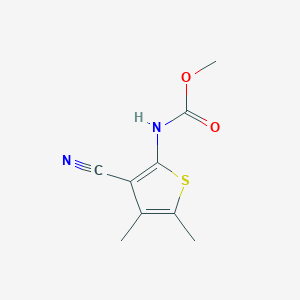
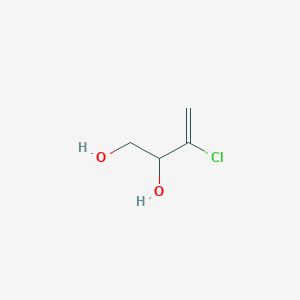




![3a,4-Dihydrospiro[cyclopenta[c]furan-1,1'-cyclopentan]-5(3H)-one](/img/structure/B14329189.png)
![{Chloro[(4-chlorophenyl)sulfanyl]methyl}(trimethyl)silane](/img/structure/B14329202.png)

